ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the adamantane moiety in the structure adds to its stability and lipophilicity, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through cyclocondensation reactions involving 5-aminopyrazoles and β-dicarbonyl compounds . The adamantane-1-amido group is then introduced through an amide coupling reaction, using reagents such as adamantane-1-carboxylic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the amide coupling reaction. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: NBS or NCS in the presence of a suitable solvent like dichloromethane.
Major Products
Oxidation: Oxidized pyrazolo[1,5-a]pyridine derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Halogenated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to cross cell membranes, while the pyrazolo[1,5-a]pyridine core interacts with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate: Similar core structure but lacks the adamantane moiety.
Pyrazolo[1,5-a]pyrimidines: Another class of compounds with a similar fused ring system but different functional groups.
Uniqueness
Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the adamantane moiety, which enhances its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-27-19(25)17-12-22-24-4-3-16(8-18(17)24)23-20(26)21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,12-15H,2,5-7,9-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYPNMFZNFPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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